6-Bromonicotinaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 6-Bromonicotinaldehyde has been described in the literature. The synthesis proceeds through a Leuckart Wallach reductive amination in flow followed by an Ullmann amination with aqueous ammonia . This approach is concise, convergent, practical, and can be carried out on a two-gram scale .Molecular Structure Analysis
The molecular formula of 6-Bromonicotinaldehyde is C6H4BrNO . Its average mass is 186.006 Da and its monoisotopic mass is 184.947617 Da .Chemical Reactions Analysis
The chemical reactions involving 6-Bromonicotinaldehyde have been studied extensively. For instance, the reductive amination to form a product from amine and aldehyde was studied to find conditions to maximize conversion while minimizing impurities .Physical And Chemical Properties Analysis
6-Bromonicotinaldehyde has a density of 1.7±0.1 g/cm3, a boiling point of 284.1±25.0 °C at 760 mmHg, and a melting point of 104-110 °C (lit.) . Its flash point is 125.6±23.2 °C .Scientific Research Applications
Synthesis of Natural Product Alkaloids
6-Bromonicotinaldehyde serves as a key intermediate in the synthesis of natural product alkaloids like fusaric acid (FA), which exhibits a range of biological activities including herbicidal, fungicidal, and insecticidal properties . The compound’s utility in synthesizing FA highlights its potential in developing new agricultural fungicides.
Pharmaceutical Research
In pharmacological studies, 6-Bromonicotinaldehyde is used to synthesize various compounds with potential medical applications. Its role in the total synthesis of FA, which has shown diverse pharmacological activities, underscores its importance in the discovery of new drugs .
Agricultural Applications
The compound is instrumental in agricultural research, particularly in the development of new fungicides. Its use in the synthesis of FA, which has demonstrated inhibitory activities against plant pathogenic fungi, could lead to the creation of novel fungicides to combat crop diseases .
Chemical Synthesis
6-Bromonicotinaldehyde is a valuable synthetic intermediate in organic chemistry. It is used in reactions such as the Wittig reaction and Ullmann amination, which are pivotal in constructing complex molecules for various industrial applications .
Material Science
As a biochemical reagent, 6-Bromonicotinaldehyde is utilized in material science research to develop new materials with specific organic properties. Its role as a building block in organic synthesis makes it a versatile compound in creating new materials .
Environmental Impact Studies
While specific studies on the environmental impact of 6-Bromonicotinaldehyde are limited, its use in synthesizing compounds with agricultural applications necessitates research into its environmental footprint. Understanding its behavior and breakdown in the environment is crucial for sustainable practices .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
6-Bromonicotinaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
It is used as an intermediate in the synthesis of other compounds , suggesting that its primary role may be as a building block in chemical reactions rather than having a direct mode of action on biological targets.
Biochemical Pathways
As an intermediate in chemical synthesis, it may be involved in various biochemical reactions depending on the specific compounds being synthesized .
Result of Action
As a biochemical reagent and intermediate in chemical synthesis, its primary role may be in facilitating the synthesis of other compounds .
Action Environment
It is known that it should be stored at 4°c under nitrogen, and in solvent, it can be stored at -80°c for 6 months or at -20°c for 1 month .
properties
IUPAC Name |
6-bromopyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUKGNBRJFTFNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472119 | |
Record name | 6-Bromonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromonicotinaldehyde | |
CAS RN |
149806-06-4 | |
Record name | 6-Bromo-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149806-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-formylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 6-bromonicotinaldehyde a significant compound in the synthesis of fusaric acid?
A1: 6-Bromonicotinaldehyde serves as a crucial building block in the concise total synthesis of fusaric acid []. Its structure allows for the strategic introduction of the pyridine ring and aldehyde functionality, which are essential components of the fusaric acid molecule. The bromine atom acts as a handle for further functionalization, enabling the construction of the complete fusaric acid structure through subsequent chemical reactions. This approach, utilizing 6-bromonicotinaldehyde, offers a practical and efficient route for the synthesis of fusaric acid and its analogs.
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